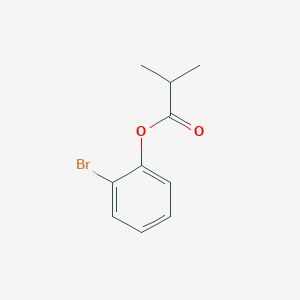
(2-Bromophenyl) 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl) 2-methylpropanoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Building Block for Complex Molecules
(2-Bromophenyl) 2-methylpropanoate serves as an essential building block in organic synthesis. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions. This property makes it a versatile intermediate in the synthesis of more complex organic compounds, facilitating the creation of various chemical entities used in research and industry.
Case Study: Synthesis of Novel Compounds
In a study focused on developing new synthetic methodologies, researchers utilized this compound to create novel aryl-substituted compounds. The bromine atom enabled selective reactions that led to high yields of desired products, showcasing its utility as a synthetic intermediate in organic chemistry .
Medicinal Chemistry
Pharmaceutical Intermediates
The compound is recognized for its role in medicinal chemistry, particularly in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features provide a valuable scaffold for designing new drugs that target various biological pathways.
Case Study: Drug Development
Research has demonstrated that this compound can be modified to yield compounds with potential therapeutic effects against specific diseases. For instance, derivatives of this compound have shown promise in treating conditions related to neurological disorders, highlighting its significance in drug discovery processes .
Material Science
Synthesis of Advanced Materials
In material science, this compound is employed in the synthesis of polymers and advanced materials. The bromine atom can be utilized for cross-linking reactions, enhancing the mechanical and thermal properties of the resulting materials.
Case Study: Polymer Development
A study investigated the use of this compound in creating thermally stable polymer networks. The incorporation of this compound into polymer matrices improved their thermal stability and mechanical strength, making them suitable for high-performance applications in various industries .
Biological Studies
Biochemical Assays and Therapeutic Investigations
The compound is also used in biological studies to investigate its activity and potential therapeutic effects. It is employed in biochemical assays to explore interactions with biological targets, contributing to our understanding of its pharmacological properties.
Case Study: Biological Activity Assessment
Research involving this compound has revealed its potential biological activities, including anti-inflammatory and antimicrobial effects. These findings suggest that this compound could play a role in developing new therapeutic agents aimed at treating infectious diseases or inflammatory conditions .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | High yields in novel compound synthesis |
| Medicinal Chemistry | Pharmaceutical intermediates and APIs | Promising derivatives for neurological disorders |
| Material Science | Synthesis of polymers with enhanced properties | Improved thermal stability and mechanical strength |
| Biological Studies | Investigating biological activity and therapeutic effects | Anti-inflammatory and antimicrobial potential |
Propiedades
Número CAS |
106141-06-4 |
|---|---|
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.1 g/mol |
Nombre IUPAC |
(2-bromophenyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3 |
Clave InChI |
DKAZQOJDVJXMGF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=CC=C1Br |
SMILES canónico |
CC(C)C(=O)OC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















